Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of an appropriate precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-efficiency catalysts to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation with palladium catalysts. This process is crucial in the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate apart from similar compounds is its unique combination of functional groups, which enhances its reactivity and versatility in synthetic applications. The presence of both amino and chloro substituents provides additional sites for chemical modification, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
methyl 3-amino-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(17)11(9)16/h6-7H,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVAPEUELOZXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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